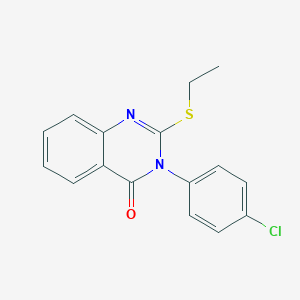
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, also known as CEP, is a synthetic compound that belongs to the quinazolinone family. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of kinases such as EGFR and VEGFR, which are involved in cancer cell proliferation and angiogenesis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells, leading to apoptosis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also decreases the levels of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can exhibit non-specific binding to proteins, which can interfere with some experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the investigation of the role of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone in other diseases such as cardiovascular disease and diabetes. Furthermore, the development of novel drug delivery systems for 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve patient selection and treatment outcomes.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, which could lead to the development of novel therapies for various diseases.
合成法
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethylthiourea followed by cyclization with phosphorous oxychloride. The final product is obtained by reacting the intermediate with sodium hydroxide. The yield of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.
科学的研究の応用
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein, respectively.
特性
分子式 |
C16H13ClN2OS |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3 |
InChIキー |
JJBYELQFFNALRS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
正規SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)




![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)
